molecular formula C11H14FN5 B12233250 4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Cat. No.: B12233250
M. Wt: 235.26 g/mol
InChI Key: AOGQLUVKMZEZHA-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.

    Introduction of the Fluoromethyl Group: This can be achieved through nucleophilic substitution reactions where a fluoromethylating agent is introduced.

    Attachment of the Piperidine Moiety: This step involves the coupling of the piperidine ring to the triazolopyridazine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
  • 4-(Bromomethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
  • 4-(Methyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Uniqueness

The presence of the fluoromethyl group in 4-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C11H14FN5

Molecular Weight

235.26 g/mol

IUPAC Name

6-[4-(fluoromethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H14FN5/c12-7-9-3-5-16(6-4-9)11-2-1-10-14-13-8-17(10)15-11/h1-2,8-9H,3-7H2

InChI Key

AOGQLUVKMZEZHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C2=NN3C=NN=C3C=C2

Origin of Product

United States

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